molecular formula C9H9F3N4 B1472988 (1-(2,2,2-trifluoroethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine CAS No. 1955530-50-3

(1-(2,2,2-trifluoroethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine

Cat. No.: B1472988
CAS No.: 1955530-50-3
M. Wt: 230.19 g/mol
InChI Key: RTOVURBYKYZGFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(2,2,2-trifluoroethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine is a useful research compound. Its molecular formula is C9H9F3N4 and its molecular weight is 230.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)benzotriazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N4/c10-9(11,12)5-16-8-2-1-6(4-13)3-7(8)14-15-16/h1-3H,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOVURBYKYZGFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)N=NN2CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-(2,2,2-trifluoroethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a benzo[d][1,2,3]triazole ring, which is known for its pharmacological relevance. The trifluoroethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Antitumor Activity

Recent studies have evaluated the antitumor potential of various derivatives of benzo[d][1,2,3]triazole. While specific data on this compound is limited, related compounds have demonstrated significant cytotoxicity against multiple cancer cell lines.

Table 1: Antitumor Activity of Related Compounds

Compound IDCell Line TestedIC50 (µM)Mechanism of Action
Compound AA5495.12DNA intercalation
Compound BHCC8277.02Apoptosis induction
Compound CNCI-H3584.01Cell cycle arrest

These studies indicate that compounds with similar structures to this compound exhibit promising antitumor activity through various mechanisms including apoptosis and cell cycle modulation .

Antimicrobial Activity

In addition to antitumor properties, derivatives of benzo[d][1,2,3]triazole have shown antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance:

Table 2: Antimicrobial Activity of Related Compounds

Compound IDMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus32 µg/mL
Compound EEscherichia coli64 µg/mL
Compound FCandida albicans16 µg/mL

These findings suggest that compounds similar to this compound could serve as effective antimicrobial agents .

The mechanisms underlying the biological activities of triazole derivatives are multifaceted:

  • DNA Binding : Many triazole compounds exhibit a tendency to bind to DNA within the minor groove. This interaction can disrupt replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some compounds induce oxidative stress in cells leading to apoptosis.
  • Inhibition of Key Enzymes : Certain derivatives act as inhibitors of enzymes crucial for cancer cell survival and proliferation.

Case Studies

A notable study investigated the effects of a structurally similar triazole derivative on human lung cancer cell lines using both two-dimensional and three-dimensional culture systems. Results indicated that while these compounds were effective in reducing cell viability in vitro, they also exhibited toxicity towards normal fibroblast cells at higher concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(1-(2,2,2-trifluoroethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine
Reactant of Route 2
(1-(2,2,2-trifluoroethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.